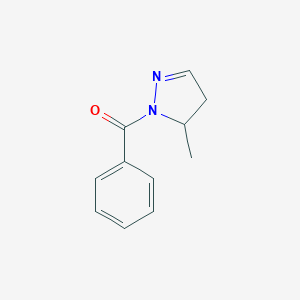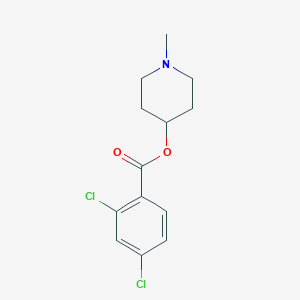![molecular formula C26H28FNO5S B257847 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide](/img/structure/B257847.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Mécanisme D'action
TAK-659 is a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the disruption of B-cell receptor signaling and the induction of apoptosis in cancer cells. TAK-659 has also been found to inhibit other signaling pathways, such as the PI3K/AKT/mTOR pathway, which further enhances its anticancer activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anticancer activity in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 has been well-tolerated in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its potent anticancer activity, favorable pharmacokinetic profile, and ability to enhance the efficacy of other anticancer drugs. However, TAK-659 also has some limitations for lab experiments, such as its complex synthesis method, which requires expertise in organic chemistry, and its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the development of TAK-659, including the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict its response, and the optimization of its pharmacokinetic properties. TAK-659 may also be combined with other anticancer drugs to enhance its efficacy and overcome drug resistance. Further studies are needed to fully understand the mechanism of action and the potential clinical applications of TAK-659.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The synthesis starts with the preparation of 4-isobutoxybenzamide, which is then reacted with 5-(4-fluorophenyl)-2-furylmethyl chloride to obtain the intermediate compound. The intermediate compound is then reacted with 1,1-dioxide tetrahydro-3-thienylamine to form the final product, TAK-659. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell malignancies, lymphoma, and leukemia. TAK-659 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax. TAK-659 is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Propriétés
Nom du produit |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide |
|---|---|
Formule moléculaire |
C26H28FNO5S |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C26H28FNO5S/c1-18(2)16-32-23-9-5-20(6-10-23)26(29)28(22-13-14-34(30,31)17-22)15-24-11-12-25(33-24)19-3-7-21(27)8-4-19/h3-12,18,22H,13-17H2,1-2H3 |
Clé InChI |
ZZDUWCCQKSYWKI-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)


![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)





![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)